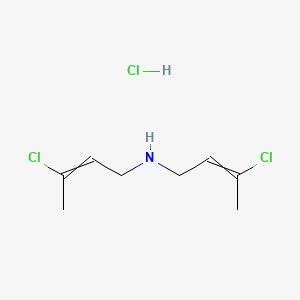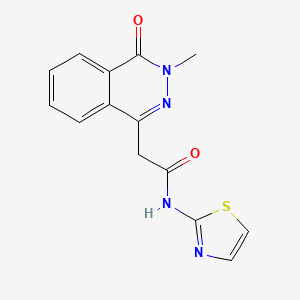
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom, a hydroxyphenyl group, and a thiophen-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the benzamide intermediate.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the amine nitrogen with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiophen-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)benzamide: Lacks the thiophen-2-ylmethyl group, which may affect its binding affinity and specificity.
N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the chlorine atom, which may influence its reactivity and stability.
2-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the hydroxyphenyl group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three functional groups (chlorine, hydroxyphenyl, and thiophen-2-ylmethyl), which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H14ClNO2S |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
2-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H14ClNO2S/c19-17-6-2-1-5-16(17)18(22)20(12-15-4-3-11-23-15)13-7-9-14(21)10-8-13/h1-11,21H,12H2 |
Clé InChI |
NPXJWDKFGBOLHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12478621.png)
![2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12478629.png)
![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B12478645.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B12478648.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12478660.png)
![4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12478667.png)

![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)
![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)

![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
